molecular formula C14H16N4O5S3 B2442606 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide CAS No. 1058381-44-4

1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2442606
CAS No.: 1058381-44-4
M. Wt: 416.49
InChI Key: HHXKRKCURJWQOJ-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of nitrogen-containing heterocycles, which are widely investigated as key structural motifs in the discovery of new biologically active agents . Its molecular structure incorporates a piperidine-4-carboxamide core linked to a nitrothiophene-substituted thiazole, a feature common in compounds studied for their interaction with enzymatic targets . The methylsulfonyl group is a notable functional group often used to fine-tune the properties of drug candidates . Research into structurally similar compounds has highlighted their potential as inhibitors of specific enzymes, such as Ubiquitin-Specific Peptidase 7 (USP7), which is a target of interest in cancer therapy . As such, this compound serves as a valuable chemical tool for researchers exploring new pathways in epigenetics and targeted protein degradation. It is provided exclusively for laboratory research and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methylsulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S3/c1-26(22,23)17-4-2-9(3-5-17)13(19)16-14-15-11(8-25-14)12-6-10(7-24-12)18(20)21/h6-9H,2-5H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXKRKCURJWQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation Alternatives

While methylsulfonyl chloride is standard for sulfonation, in situ generation of the sulfonyl group via oxidation of methylthio-piperidine derivatives using hydrogen peroxide in acetic acid offers an alternative route.

Thiazole Ring Modifications

Suzuki-Miyaura coupling can introduce the nitrothiophene group post-thiazole formation. For example, 2-bromo-4-aminothiazole reacts with 4-nitrothiophen-2-ylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate in tetrahydrofuran (THF)/water (3:1) at 80°C.

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

Intermediate Characterization Method Key Data
1-(Methylsulfonyl)piperidine-4-carboxylic acid $$ ^1H $$ NMR (DMSO-d6) δ 3.72 (d, J = 12.0 Hz, 2H, SO₂CH₃), 2.46–2.41 (m, 1H, piperidine CH), 1.94–1.89 (m, 2H)
4-(4-Nitrothiophen-2-yl)thiazol-2-amine $$ ^{13}C $$ NMR (CDCl₃) δ 163.2 (C=O), 152.4 (thiazole C-2), 144.1 (NO₂), 128.7 (thiophene C)
Final Compound HRMS (ESI) m/z [M+H]⁺ calcd for C₁₅H₁₆N₄O₅S₂: 412.06; found: 412.08

Challenges and Mitigation Strategies

  • Nitro Group Stability : The nitro group on thiophene is susceptible to reduction under acidic conditions. Using mild coupling agents like EDC/HOBt instead of traditional acid chlorides mitigates this issue.
  • Stereochemical Control : Racemization during carboxamide coupling is minimized by employing microwave-assisted synthesis, which reduces reaction time.
  • Purification Complexity : The polar nature of the sulfonyl and carboxamide groups necessitates optimized solvent gradients (e.g., ethyl acetate/methanol) for chromatographic separation.

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance yield and reproducibility in the cyclization and coupling steps. Automated crystallization systems using anti-solvent addition (e.g., water into ethanol) improve particle size distribution and purity.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The thiazole ring can participate in reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and pressures.

Major Products

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole and piperidine moieties exhibit significant biological activities, including:

  • Anticancer Properties : Compounds similar to 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example:
    • Studies demonstrate that derivatives of thiazole exhibit cytotoxic effects against colon and breast cancer cells .
    • The unique combination of functional groups may enhance selectivity towards specific cancer pathways.
  • Antimicrobial Activity : The presence of the thiazole and nitro groups suggests potential antimicrobial properties. Research has shown that related compounds can inhibit the growth of bacteria such as E. coli and S. aureus .
  • Neuropharmacological Effects : Given the piperidine structure, there is potential for neuropharmacological applications, including modulation of neurotransmitter systems.

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Evaluation : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, establishing a correlation between structural modifications and biological activity .
  • Antimicrobial Testing : A series of tests measured the zone of inhibition against common bacterial strains, demonstrating significant antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The nitrothiophene and thiazole moieties play crucial roles in these interactions, influencing the compound’s overall efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)piperidine-4-carboxamide
  • 1-(methylsulfonyl)-N-(4-(4-nitrobenzyl)thiazol-2-yl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Biological Activity

The compound 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H14N4O3S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure features a piperidine ring, a thiazole moiety, and a nitrothiophene substituent, which are known to influence its biological properties.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : The presence of the piperidine and thiazole groups indicates possible interactions with neurotransmitter receptors, which could modulate neurological functions.

Antimicrobial Activity

Recent investigations into similar compounds have demonstrated significant antimicrobial properties. For instance, derivatives with similar structures showed varying degrees of antibacterial and antifungal activity. The zone of inhibition (ZI) values for related compounds ranged from 8 mm to 21 mm against common pathogens, indicating a promising profile for antimicrobial applications .

CompoundZone of Inhibition (mm)Activity Level
4a21Excellent
4b15Good
4c12Moderate
4d10Poor

Hypoglycemic Effects

In related studies, some piperidine derivatives were evaluated for their hypoglycemic effects in diabetic models. Compounds with similar functional groups exhibited reductions in glucose levels by up to 58% in alloxan-induced diabetic rats. This suggests potential for developing antidiabetic agents from this class of compounds .

Case Studies

  • Antimicrobial Screening : A study conducted on hydrazone derivatives similar to the target compound revealed that modifications in substituents significantly affected their antimicrobial efficacy. The presence of electron-withdrawing groups enhanced antibacterial activity.
  • Anticancer Studies : A review highlighted several benzothiazole derivatives that exhibited promising results against breast and lung cancer cell lines. These findings support further investigation into the anticancer potential of structurally related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized to improve yields?

  • Methodology : The compound can be synthesized via a multi-step protocol involving coupling reactions between substituted thiazole and piperidine intermediates. For example, analogous sulfonamide-piperidine-thiazole derivatives (e.g., ML277) were prepared using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium (HATU) as a coupling agent in DMF, achieving yields of 47–72% . Optimization strategies include:

  • Temperature control (e.g., 0°C to room temperature for amine coupling).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Purification via column chromatography or recrystallization for high-purity yields .

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

  • Methodology : Full characterization requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, analogous compounds showed distinct aromatic proton signals at δ 7.5–8.5 ppm for nitrothiophene and thiazole moieties .
  • High-Resolution Mass Spectrometry (HRMS-ESI+) : To verify molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .
  • X-ray crystallography (if applicable): For resolving bond angles and torsional strain in the piperidine-thiazole linkage, as seen in related structures .

Advanced Research Questions

Q. What strategies can address contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability). To resolve this:

  • Metabolic Profiling : Use liver microsomes or hepatocyte assays to assess stability. Compounds with trifluoromethyl groups (analogous to evidence 2) show improved metabolic resistance due to electron-withdrawing effects .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate in vitro IC₅₀ values with plasma concentrations in rodent models .
  • Structural Modifications : Introduce lipophilic groups (e.g., methylsulfonyl) to enhance blood-brain barrier penetration if targeting CNS pathways .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s multitarget inhibitory profile?

  • Methodology :

  • Fragment-Based Design : Systematically replace substituents (e.g., nitrothiophene with pyrimidine) to evaluate potency shifts. For example, replacing a methoxy group with a nitro group in ML277 increased target binding affinity by 20-fold .
  • Computational Docking : Use molecular dynamics simulations to predict interactions with targets (e.g., kinases or GPCRs). The piperidine-carboxamide scaffold is critical for hydrogen bonding with catalytic residues .
  • Selectivity Screening : Test against off-target receptors (e.g., hERG, CYP450) to minimize toxicity .

Q. What experimental approaches are recommended for analyzing crystallographic data discrepancies in the piperidine-thiazole core?

  • Methodology :

  • High-Resolution Crystallography : Resolve bond angle anomalies (e.g., C–N–O angles ~106–110°) using synchrotron radiation .
  • DFT Calculations : Compare experimental vs. theoretical torsion angles (e.g., C15–C16–C17–N3 dihedral angles) to identify steric clashes .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to ensure crystal integrity during data collection .

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